2-Selenophenecarboxaldehyde
Overview
Description
2-Selenophenecarboxaldehyde is an organoselenium compound with the molecular formula C₅H₄OSe. It is a derivative of selenophene, a five-membered heterocyclic compound containing selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Selenophenecarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of selenophene using Vilsmeier-Haack reaction conditions. This method typically employs phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 2-position of the selenophene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Selenophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenophene-2-carboxylic acid.
Reduction: Reduction reactions can convert it to 2-selenophenemethanol.
Substitution: It can participate in nucleophilic substitution reactions, such as the formation of 2-selenophenecarboxylic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as organolithium or Grignard reagents are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Selenophene-2-carboxylic acid.
Reduction: 2-Selenophenemethanol.
Substitution: Various 2-selenophenecarboxylic acid derivatives.
Scientific Research Applications
2-Selenophenecarboxaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-selenophenecarboxaldehyde and its derivatives often involves interactions with biological molecules through redox reactions. Selenium’s ability to undergo redox cycling enables these compounds to modulate oxidative stress and influence various cellular pathways. The molecular targets and pathways involved include antioxidant defense mechanisms and enzyme inhibition .
Comparison with Similar Compounds
Selenophene: The parent compound, lacking the formyl group.
2-Selenophenemethanol: A reduced form of 2-selenophenecarboxaldehyde.
Selenophene-2-carboxylic acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to its formyl group, which imparts distinct reactivity and enables the synthesis of a wide range of derivatives. This functional group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
selenophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OSe/c6-4-5-2-1-3-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBORNIRMFZCGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179793 | |
Record name | 2-Selenophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25109-26-6 | |
Record name | 2-Selenophenecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025109266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Selenophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | selenophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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